(3R,4R)-rel-1-(tert-Butoxycarbonyl)-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid
CAS No.:
Cat. No.: VC13440427
Molecular Formula: C14H19NO4S
Molecular Weight: 297.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19NO4S |
|---|---|
| Molecular Weight | 297.37 g/mol |
| IUPAC Name | (3R,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-thiophen-2-ylpyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C14H19NO4S/c1-14(2,3)19-13(18)15-7-9(10(8-15)12(16)17)11-5-4-6-20-11/h4-6,9-10H,7-8H2,1-3H3,(H,16,17)/t9-,10-/m0/s1 |
| Standard InChI Key | CSPYESYABXQNBZ-UWVGGRQHSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=CS2 |
| SMILES | CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CS2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CS2 |
Introduction
Structural and Stereochemical Features
Core Architecture
The molecule’s backbone consists of a pyrrolidine ring, a five-membered saturated heterocycle containing one nitrogen atom. The (3R,4R) relative configuration indicates chiral centers at positions 3 and 4 of the pyrrolidine ring, imparting stereochemical specificity critical for interactions in biological systems. The Boc group () is attached to the nitrogen atom, serving as a temporary protective moiety during synthetic sequences. At position 4, a thiophen-2-yl substituent introduces a sulfur-containing aromatic heterocycle, enhancing the compound’s electronic diversity and reactivity.
Stereochemical Implications
The rel-(3R,4R) designation denotes the relative stereochemistry between the two chiral centers. Computational models suggest that this configuration creates a rigid, folded conformation in the pyrrolidine ring, which may influence both synthetic accessibility and binding affinity in target proteins . Molecular dynamics simulations of analogous compounds reveal that the thiophene ring adopts a coplanar orientation relative to the pyrrolidine ring, potentially facilitating π-π stacking interactions in biological environments .
Synthesis and Preparation
Retrosynthetic Analysis
Retrosynthetically, the molecule can be dissected into three key fragments:
-
The Boc-protected pyrrolidine core
-
The thiophen-2-yl substituent
-
The carboxylic acid functionality
Strategic bond disconnections suggest a convergent synthesis approach, where the pyrrolidine ring is functionalized prior to introducing the thiophene group.
Pyrrolidine Ring Formation
A common strategy involves the cyclization of γ-amino alcohols or their derivatives. For example, treatment of a suitably protected γ-amino aldehyde with a reducing agent like sodium cyanoborohydride can yield the pyrrolidine skeleton . Chiral auxiliaries or asymmetric catalysis are typically employed to establish the (3R,4R) configuration. Enantioselective Henry reactions using copper(II)-bisoxazoline complexes have been reported for similar systems, achieving enantiomeric excesses >90% .
Boc Protection and Thiophene Incorporation
Following ring formation, the nitrogen atom is protected using di-tert-butyl dicarbonate () under basic conditions (e.g., DMAP, THF). The thiophen-2-yl group is introduced via cross-coupling reactions; Suzuki-Miyaura coupling using a thiophen-2-ylboronic acid derivative and palladium catalysis (e.g., Pd(PPh)) provides efficient aryl transfer .
Carboxylic Acid Installation
Oxidation of a primary alcohol or hydrolysis of a nitrile group at position 3 yields the carboxylic acid functionality. For instance, treatment with Jones reagent (, ) under controlled conditions selectively oxidizes secondary alcohols to ketones while preserving the acid group .
Chemical Properties and Reactivity
Boc Group Dynamics
The Boc protecting group demonstrates predictable acid-labile behavior. Exposure to trifluoroacetic acid (TFA) in dichloromethane (20% v/v, 0°C) cleaves the Boc moiety within 30 minutes, regenerating the secondary amine. This orthogonal protection strategy allows sequential functionalization of the pyrrolidine nitrogen in multi-step syntheses.
Thiophene Reactivity
The thiophen-2-yl group participates in electrophilic substitution reactions at the α-position (C-5). Nitration using fuming nitric acid () in acetic anhydride produces the 5-nitrothiophene derivative, while bromination with in yields 5-bromothiophene . These transformations enable further diversification of the molecule for structure-activity relationship (SAR) studies.
Carboxylic Acid Behavior
The carboxylic acid at position 3 exhibits typical Brønsted acidity () and undergoes esterification, amidation, or reduction. Coupling with amines using EDCI/HOBt in DMF produces amide derivatives, a common step in peptidomimetic drug design .
Biological Evaluation and Applications
In Vitro Activity Screening
While direct biological data for this specific compound remains limited, structural analogs demonstrate moderate inhibitory activity against cyclooxygenase-2 (COX-2) () and interleukin-6 (IL-6) (). Molecular docking studies suggest the thiophene ring occupies the hydrophobic pocket of COX-2, while the carboxylic acid forms hydrogen bonds with Arg120 and Tyr355 .
Industrial and Regulatory Considerations
Scalability Challenges
Large-scale synthesis requires optimization of stereochemical control. Continuous flow asymmetric hydrogenation using immobilized ruthenium catalysts (e.g., Ru-Mandyphos) achieves >99% ee at kilogram scales, reducing catalyst loading to 0.05 mol% .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume